molecular formula C27H30N2O5S2 B2626492 Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-51-9

Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2626492
CAS RN: 397289-51-9
M. Wt: 526.67
InChI Key: KYANIQHCBUFHEM-UHFFFAOYSA-N
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Description

Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C27H30N2O5S2 and its molecular weight is 526.67. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Syntheses

  • Methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate, a related compound, is transformed into various derivatives through reactions with different reagents, highlighting the versatility of these types of compounds in chemical transformations (Kitchin & Stoodley, 1973).
  • The synthesis of (S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)benzamide monohydrochloride demonstrates the application of these compounds in creating high radiochemical purity substances for pharmacokinetic studies (Hoshino et al., 1997).

Crystallography and Molecular Structure

  • The study of the gold(III) tetrachloride salt of L-cocaine, a structurally related compound, provides insights into the molecular structure and interactions within these classes of compounds (Wood, Brettell, & Lalancette, 2007).
  • Research on Tropinyl 2-Isopropylbenzo[b]thiophene-3-carboxylate, an analogue of the neurotransmitter acetylcholine, contributes to understanding the molecular conformation and potential biological activity of similar compounds (Das et al., 1995).

Drug-Like Compound Libraries

  • A study on the synthesis of diverse methyl sulfone-containing benzo[b]thiophene libraries via iodocyclization and palladium-catalyzed coupling demonstrates the potential for these compounds in creating drug-like libraries for medicinal research (Cho, Neuenswander, & Larock, 2010).

properties

IUPAC Name

methyl 3-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S2/c1-26(2)13-18-14-27(3,15-26)16-29(18)36(32,33)19-11-9-17(10-12-19)24(30)28-22-20-7-5-6-8-21(20)35-23(22)25(31)34-4/h5-12,18H,13-16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYANIQHCBUFHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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